(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Description
(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C23H23N5O3S2 and its molecular weight is 481.59. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential : Compounds with sulfamoyl and benzamide groups have been synthesized and evaluated for their anticancer activities. For example, derivatives of indapamide demonstrated pro-apoptotic activity against melanoma cell lines, indicating potential applications in cancer research and therapy (Ö. Yılmaz et al., 2015). This suggests that the specified compound could be of interest in the development of novel anticancer agents.
Enzyme Inhibition : Several compounds with sulfonamide and benzamide functionalities have been identified as inhibitors of human carbonic anhydrase isoforms, which are relevant in various physiological processes and diseases (C. Supuran et al., 2013). This hints at potential research applications in exploring enzyme inhibition for therapeutic purposes.
Sensor and Adsorption Material Development : Metal-organic frameworks (MOFs) incorporating sulfone and benzene compounds have been synthesized for applications such as luminescent probes and selective adsorption of dyes (M. Guo et al., 2017). This could imply that the compound may have utility in developing materials for sensing or environmental cleanup.
Antimicrobial Activity : Thiazole and benzamide derivatives have been investigated for their antimicrobial properties against a range of bacteria and fungi (A. Chawla, 2016). This suggests the potential of the specified compound in antimicrobial research, possibly leading to new treatments for infections.
Catalytic Applications : Complexes and coordination polymers featuring sulfonamide groups have been utilized as catalysts in chemical reactions, including the coupling of carbon dioxide and epoxides (D. Darensbourg et al., 2002). This indicates potential research applications in green chemistry and catalysis.
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S2/c1-16-14-17(2)21-20(15-16)27(3)23(32-21)26-22(29)18-6-8-19(9-7-18)33(30,31)28(12-4-10-24)13-5-11-25/h6-9,14-15H,4-5,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGBOUJUDUUYOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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